molecular formula C10H6F3N B1314843 3-(Trifluoromethyl)quinoline CAS No. 25199-76-2

3-(Trifluoromethyl)quinoline

Cat. No.: B1314843
CAS No.: 25199-76-2
M. Wt: 197.16 g/mol
InChI Key: GNURDPNECHIYFK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline is a type of fluorinated quinoline . Quinoline is a nitrogen-based heterocyclic aromatic compound that is widespread in nature . Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .


Synthesis Analysis

A variety of synthetic methods have been considered for the synthesis of fluorinated quinolines. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Another approach to 3-(trifluoromethyl)quinolines is based on cyclizations of trifluoromethyl-containing intermediates .


Molecular Structure Analysis

The molecular formula of this compound is C10H6F3N . The molecular weight is 197.16 . An X-ray crystal structure analysis revealed that each molecule features intermolecular C–H···F hydrogen bonds and halogen halogen-type I interactions .


Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Scientific Research Applications

1. Synthetic Methodologies

3-(Trifluoromethyl)quinoline derivatives are crucial in various synthetic methodologies. The Friedlander synthesis of quinolines is one notable example, where these compounds are utilized due to their biological significance and application in medicinal chemistry, nanostructure preparation, and bioorganic processes. Heterogeneous catalysts have been explored for their synthesis to improve environmental and economic efficiency, highlighting the interest in green chemistry approaches (Maleki, Rezaei Seresht, & Ebrahimi, 2015).

2. Conformational Studies and Molecular Probes

The trifluoromethyl group significantly influences the conformational behavior of cinchona alkaloids, serving as both a stabilizer and a probe. This modification allows for differentiated NMR signals at room temperature, providing insights into the conformational studies of these molecules (Prakash et al., 2011). Additionally, 7-aminoquinolines with trifluoromethyl groups have been developed as Golgi-localized probes in live-cell imaging, showcasing their potential in bioimaging applications (Chen et al., 2019).

3. Antibacterial and Antimicrobial Applications

The synthesis of α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives has demonstrated promising antibacterial activities against both Gram-positive and Gram-negative bacterial strains, indicating their potential as therapeutic agents (Lingaiah et al., 2012).

4. Antioxidant and Antimicrobial Activities

Quinoline derivatives synthesized through click chemistry approaches have shown notable antioxidant and antimicrobial activities, underscoring their utility in developing new therapeutic agents (Bhosale, Shirame, & Jadhav, 2013).

5. Fluorescent Labeling and Photophysical Properties

The synthesis and study of quinoline derivatives like 3-hydroxykynurenic acid have revealed their potential in fluorescence labeling and as probes for bioimaging, due to their photostability and biocompatibility (Shmidt et al., 2019).

6. Asymmetric Synthesis

The development of chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline derivatives containing a stereogenic trifluoromethyl group through asymmetric transfer hydrogenation showcases the importance of 3-(trifluoromethyl)quinolines in asymmetric synthesis (Guo et al., 2014).

Mechanism of Action

Safety and Hazards

While specific safety and hazards information for 3-(Trifluoromethyl)quinoline is not available, general safety measures for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Furthermore, societal expectations are that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)quinoline plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, studies have shown that this compound can bind to enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions often involve hydrogen bonding and hydrophobic interactions, which can influence the enzyme’s activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can increase the production of reactive oxygen species and lipid peroxidation in cells . This oxidative stress can lead to changes in gene expression and metabolic flux, ultimately affecting cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that this compound has a favorable binding mode in the active sites of enzymes like purine nucleoside phosphorylase and lactate dehydrogenase . These binding interactions can alter the enzyme’s activity, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that it can degrade over time, affecting its stability and long-term effects on cellular function. For example, this compound has been observed to increase reactive oxygen species production and lipid peroxidation after 24 hours of treatment . These temporal changes can influence the compound’s efficacy and safety in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit the growth of certain pathogens without causing significant toxicity. At higher doses, this compound can exhibit cytotoxic effects, reducing cell viability and causing adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it can affect the activity of enzymes involved in oxidative stress and energy metabolism, leading to changes in metabolite levels and metabolic flux . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes through specific transporters, affecting its localization and accumulation in different cellular compartments . These transport mechanisms are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the mitochondria, where it influences oxidative stress and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNURDPNECHIYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476008
Record name 3-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25199-76-2
Record name 3-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Iodoquinoline (13.65 g, 53.5 mmol), cuprous iodide (21.12, 111 mmol), potassium fluoride (7.11 g, 122 mmol), and methyl 2-chloro-2,2-difluoroacetate (23 ml, 216 mmol) in dimethylforamide (200 ml) was placed into a preheated oil bath at 120° C. After stirring for 6 h, the solution was diluted water and extracted with diethyl ether. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was flash chromatographed with 99:1, 49:1, 24:1, 23:2, 9:1, and 4:1 hexane:ethyl acetate as the eluant to afford 3.89 g (37% yield) of 3-(trifluoromethyl)quinoline. Method [7] retention time 4.67 min by HPLC (M+ 198).
Quantity
13.65 g
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reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
111 mmol
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reactant
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7.11 g
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reactant
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23 mL
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reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common reactions 3-(trifluoromethyl)quinoline undergoes?

A1: this compound exhibits diverse reactivity with different reagents. It can undergo asymmetric transfer hydrogenation in the presence of a chiral phosphoric acid catalyst, leading to chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline derivatives. [] This method offers a valuable route to synthesize compounds with a stereogenic trifluoromethyl group. It also readily participates in C–H bond activation reactions with rhodium(I) complexes. Interestingly, the reaction can yield a mixture of rhodium(I)-(2-quinolinyl), -(4-quinolinyl), -(6-quinolinyl), and -(7-quinolinyl) isomers. [] This regioselectivity highlights the influence of the trifluoromethyl group on the reactivity of the quinoline ring.

Q2: How does the presence of the trifluoromethyl group influence the reactivity of this compound?

A2: The electron-withdrawing trifluoromethyl group significantly impacts the reactivity of the quinoline ring system. For instance, it can direct lithiation and subsequent functionalization to specific positions. While 2-(trifluoromethyl)pyridine shows selectivity depending on the reagent, 3-(trifluoromethyl)pyridine undergoes decomposition under similar conditions, highlighting the influence of the trifluoromethyl group's position. [] This directing effect allows for the regioselective synthesis of various trifluoromethyl-substituted quinolinecarboxylic acids, valuable building blocks in medicinal chemistry. []

Q3: Are there specific challenges associated with the synthesis of compounds like 2-amino-3-(trifluoromethyl)quinoline?

A3: Yes, the synthesis of compounds like 2-amino-3-(trifluoromethyl)quinoline often requires developing new synthetic strategies. Researchers are exploring novel approaches to access these valuable molecules efficiently. []

Q4: How does this compound react with metal hydrides?

A4: The reduction of this compound with metal hydrides shows intriguing selectivity. Sodium borohydride exclusively reduces the trifluoromethyl group to a methyl group. [] In contrast, lithium aluminum hydride reduces the trifluoromethyl group to a difluoromethyl group while also reducing the quinoline ring to yield 3-(difluoromethyl)-1,2-dihydroquinoline. [] These distinct reduction pathways underscore the need to carefully consider the choice of reducing agent when working with this class of compounds.

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